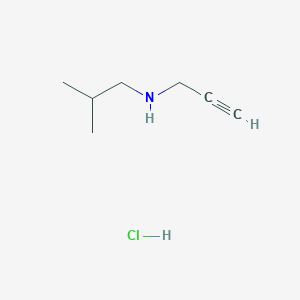

Isobutyl-prop-2-ynyl-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-5-8-6-7(2)3;/h1,7-8H,5-6H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEPVZREDLYTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Aqueous Solubility Profile of Isobutyl-prop-2-ynyl-amine Hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy. For ionizable compounds such as Isobutyl-prop-2-ynyl-amine hydrochloride, solubility is not a single value but a profile dependent on the pH of the aqueous medium. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the pH-dependent solubility profile of this compound. We will explore the theoretical underpinnings, present detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data within the context of pharmaceutical development, including its relevance to the Biopharmaceutics Classification System (BCS).

Introduction: The Critical Role of pH-Dependent Solubility

This compound, with the molecular formula C7H13N·HCl and a molecular weight of 147.64 g/mol , is an amine salt.[1] As the hydrochloride salt of a weak base (Isobutyl-prop-2-ynyl-amine), its solubility in aqueous media is intrinsically linked to the hydrogen ion concentration.[2] Understanding this relationship is not merely an academic exercise; it is a cornerstone of preclinical and formulation development. The pH of the human gastrointestinal (GI) tract varies significantly, from the highly acidic environment of the stomach (pH 1.5-3.5) to the near-neutral conditions of the small intestine (pH 6.0-7.5). An API's ability to dissolve in these different environments dictates its absorption and, ultimately, its bioavailability.

This guide focuses on establishing a robust solubility profile over the physiologically relevant pH range of 1.2 to 6.8, as recommended by international regulatory guidelines such as the International Council for Harmonisation (ICH) M9.[3][4] The data generated are fundamental for:

-

Biopharmaceutics Classification System (BCS): Determining if the API is "highly soluble," a key parameter for potential biowaivers.[4][5]

-

Formulation Strategy: Guiding the selection of excipients and the design of a dosage form that ensures optimal dissolution and absorption.

-

Predicting In Vivo Performance: Modeling and predicting how the drug will behave upon administration.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Molecular Formula | C7H13N·HCl | [1] |

| Molecular Weight | 147.64 g/mol | [1] |

| Chemical Structure | (CH₃)₂CHCH₂NH₂⁺CH₂C≡CH · Cl⁻ | N/A |

| Compound Type | Salt of a weak base and a strong acid | [2] |

| Expected Behavior | High solubility at low pH, decreasing as pH increases | [6][7][8] |

Theoretical Framework: The Henderson-Hasselbalch Relationship to Solubility

The solubility of an amine hydrochloride is governed by the equilibrium between its solid phase and its dissolved species, as well as the acid-base equilibrium of the protonated amine in solution.

-

Dissolution Equilibrium: R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aqueous) + Cl⁻ (aqueous)

-

Acid-Base Equilibrium: R-NH₃⁺ (aqueous) ⇌ R-NH₂ (aqueous) + H⁺ (aqueous)

The protonated form (R-NH₃⁺, the conjugate acid) is generally highly water-soluble. The unprotonated free base (R-NH₂), however, is typically less polar and thus has a lower intrinsic aqueous solubility (denoted as S₀).

The total solubility (S_total) at a given pH is the sum of the concentrations of the ionized species and the un-ionized free base at saturation:

S_total = [R-NH₃⁺] + [R-NH₂]

Using the Henderson-Hasselbalch equation, we can predict the solubility profile. For the conjugate acid R-NH₃⁺, the equation is:

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

This relationship dictates that:

-

At pH values well below the pKa: The compound exists predominantly as the highly soluble protonated species (R-NH₃⁺). The total solubility will be high.

-

As the pH approaches and surpasses the pKa: The equilibrium shifts towards the formation of the less soluble free base (R-NH₂). This can lead to a sharp decrease in total solubility.[6][7]

Therefore, determining the compound's pKa is a critical prerequisite for understanding its solubility profile.

Experimental Design & Methodologies

A robust determination of the solubility profile requires a systematic approach, encompassing pKa determination, precise buffer preparation, and a standardized equilibrium solubility assay. The overall experimental workflow is depicted below.

Caption: Experimental workflow for determining the pH-solubility profile.

Protocol 1: pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a precise and reliable method for determining the pKa of ionizable compounds.[9][10] It involves monitoring pH changes as a titrant is added, with the pKa being identified from the inflection point of the titration curve.[11]

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh and dissolve a sufficient amount of this compound in deionized, degassed water to achieve a concentration of approximately 1-5 mM. A co-solvent like methanol (e.g., 10%) may be used if initial dissolution is challenging, though its effect on the apparent pKa should be noted.[12]

-

Titration: Place the solution in a temperature-controlled vessel (25°C or 37°C) on a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titrant Addition: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL).

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the first derivative (dpH/dV) or second derivative (d²pH/d²V) of the titration curve to accurately determine the equivalence point. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid (R-NH₃⁺).

Protocol 2: Preparation of Physiologically Relevant Aqueous Buffers

Rationale: To accurately model in vivo conditions, solubility must be tested in buffers that represent the pH of the GI tract. According to ICH and WHO guidelines, testing at pH 1.2, 4.5, and 6.8 is standard.[3][5] If the pKa falls within this range, additional buffer points around the pKa should be included to accurately define the solubility curve.[4]

Buffer Compositions:

| Target pH | Buffer System | Typical Composition (for 1 Liter) | Source |

| 1.2 | HCl Solution | 85 mL of 0.2 M KCl + appropriate volume of 0.2 M HCl, q.s. to 1 L. Adjust final pH. | [5][13] |

| 4.5 | Acetate Buffer | 0.05 M Acetic Acid and 0.05 M Sodium Acetate. Adjust ratio and final pH with NaOH/HCl. | [5][13] |

| 6.8 | Phosphate Buffer | 0.05 M Potassium Dihydrogen Phosphate and 0.05 M Disodium Hydrogen Phosphate. Adjust ratio and final pH. | [5][13][14] |

Preparation Steps:

-

Weigh the required amounts of buffer salts.

-

Dissolve in approximately 800 mL of deionized water.

-

Use a calibrated pH meter to monitor the pH while adding acid or base (e.g., 1 M NaOH or 1 M HCl) to adjust to the target pH ± 0.05.

-

Transfer the solution to a 1 L volumetric flask and add water to the mark.

-

Re-verify the final pH.

Protocol 3: Equilibrium Solubility Determination via the Shake-Flask Method

Rationale: The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5][15][16] It ensures that the solution is truly saturated with the compound, providing a definitive solubility value under specific conditions.

Methodology:

-

Compound Addition: Add an excess amount of solid this compound to vials containing a known volume (e.g., 5-10 mL) of each prepared buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation.

-

Replication: Prepare each condition in at least triplicate to ensure statistical validity.[3][5]

-

Equilibration: Seal the vials and place them in an orbital shaker or tumbling incubator set to 37 ± 1°C.[3][5] Agitate for a predetermined period sufficient to reach equilibrium. A preliminary study to determine the time to equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.[5][17] A 48-hour incubation is often sufficient.

-

Sample Processing: After incubation, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Solids: Immediately filter the aliquot through a 0.45 µm syringe filter (pre-vetted for non-adsorption of the API) or centrifuge at high speed to pellet any undissolved solids. This step is critical to avoid artificially high results.[17]

-

Dilution & Analysis: Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation and analyze the concentration using a validated, stability-indicating analytical method (e.g., HPLC-UV).

-

pH Verification: Measure the final pH of the remaining saturated solution in each vial to confirm that the buffer maintained its pH throughout the experiment.[3][4]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and analysis.

Expected Solubility Data

The results from the shake-flask experiment should be tabulated, reporting the mean solubility and standard deviation for each pH condition.

| Buffer pH | Mean Solubility (mg/mL) | Std. Deviation | Mean Solubility (mM) |

| 1.2 | [Experimental Value] | [± Value] | [Calculated Value] |

| 4.5 | [Experimental Value] | [± Value] | [Calculated Value] |

| [pH near pKa] | [Experimental Value] | [± Value] | [Calculated Value] |

| 6.8 | [Experimental Value] | [± Value] | [Calculated Value] |

Interpretation of the Solubility Profile

The generated pH-solubility profile provides critical insights:

-

BCS Classification: According to ICH M9, an API is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[3] The classification is based on the lowest measured solubility in this range. For example, if the highest dose is 100 mg and the lowest measured solubility is 1 mg/mL, the dose is soluble in 100 mL, and the drug is classified as highly soluble.

-

Site of Dissolution/Absorption: High solubility at pH 1.2 suggests significant dissolution in the stomach. A sharp drop in solubility at higher pH values may indicate that the small intestine is a region of potential precipitation, which could limit absorption. This knowledge is crucial for designing formulations (e.g., enteric coatings, solubility-enhancing excipients) that mitigate this risk.

The relationship between pH, pKa, and solubility for an amine hydrochloride can be visualized conceptually as follows.

Caption: Conceptual diagram of pH effect on amine solubility equilibrium.

Conclusion

Characterizing the aqueous solubility profile of this compound is a fundamental step in its development as a potential therapeutic agent. By combining a sound theoretical understanding with rigorous experimental protocols for pKa and equilibrium solubility determination, researchers can generate the high-quality, reliable data needed to guide formulation strategies, predict in vivo behavior, and satisfy regulatory requirements. The methodologies outlined in this guide provide a self-validating framework to ensure the scientific integrity and trustworthiness of the results, ultimately enabling informed decision-making throughout the drug development lifecycle.

References

-

Title: Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers Source: Pharmaguideline URL: [Link]

-

Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - M9 Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: Pharmaceuticals (Basel) via PMC URL: [Link]

-

Title: Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water Source: Analytical Chemistry via PubMed URL: [Link]

-

Title: Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water Source: Scite.ai URL: [Link]

- Title: Method for preparing buffer solutions for in vitro drug solubility testing Source: Google Patents URL

-

Title: Solubility vs Dissolution in Physiological Bicarbonate Buffer Source: The AAPS Journal via PMC URL: [Link]

-

Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: ACS Publications URL: [Link]

-

Title: preparation of buffer Source: Larsen & Toubro URL: [Link]

-

Title: pH and Solubility Source: AP Chemistry URL: [Link]

-

Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

-

Title: this compound Source: CRO Splendid Lab Pvt. Ltd. URL: [Link]

-

Title: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver Source: World Health Organization (WHO) URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

-

Title: 7.3 Solubility of Amines Source: University of Calgary URL: [Link]

-

Title: BCS Methodology: Solubility, Permeability & Dissolution Source: Food and Drug Administration (FDA) URL: [Link]

-

Title: 16.4: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

-

Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION Source: World Health Organization (WHO) URL: [Link]

-

Title: Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt Source: Study.com URL: [Link]

-

Title: What is the relationship between solubility and pH? Source: Quora URL: [Link]

-

Title: Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals Source: ResearchGate URL: [Link]

-

Title: Why do amines dissolve in hydrochloric acid? Source: Quora URL: [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. quora.com [quora.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. enamine.net [enamine.net]

- 13. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 14. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Pharmacophore of Neuroprotection: A Technical Guide to N-Isobutyl-N-prop-2-ynyl-amine

The following technical guide details the history, chemistry, and pharmacological mechanism of N-isobutyl-N-prop-2-ynyl-amine and its associated class of aliphatic propargylamines.

Part 1: Executive Summary & Historical Context

The compound N-isobutyl-N-prop-2-ynyl-amine (also known as N-isobutylpropargylamine) represents a pivotal structural pivot in the development of Monoamine Oxidase B (MAO-B) inhibitors. While less commercially famous than its aromatic cousin Selegiline (L-deprenyl) , the N-isobutyl analog serves as the foundational prototype for aliphatic propargylamines —a class of drugs designed to retain neuroprotective efficacy while eliminating the neurotoxic amphetamine metabolites associated with phenyl-substituted MAOIs.

The Historical Trajectory

The discovery of this compound class follows a logical evolution in neuropharmacology:

-

The Hydrazine Era (1950s): The antidepressant effects of Iproniazid were discovered accidentally, but severe hepatotoxicity (the "Cheese Effect" caused by non-selective MAO-A inhibition) limited their use.

-

The Propargyl Revolution (1960s): Joseph Knoll synthesized E-250 (Selegiline), introducing the prop-2-ynyl (propargyl) group. This moiety transformed the inhibitor from a reversible competitor to a "suicide substrate," forming a covalent bond with the enzyme's FAD cofactor.

-

The Aliphatic Shift (1990s): Researchers, notably Moussa Youdim and colleagues, identified that the phenyl ring in Selegiline was metabolized into L-amphetamine and L-methamphetamine. To circumvent this, the aromatic ring was replaced with aliphatic chains (e.g., isobutyl, pentyl).

-

Significance: N-isobutyl-N-prop-2-ynyl-amine demonstrated that the aromatic ring is not required for MAO-B selectivity, proving that the propargylamine warhead combined with a steric "tail" (like the isobutyl group) is sufficient for activity.

-

Part 2: Chemical Synthesis Protocol

The synthesis of N-isobutyl-N-prop-2-ynyl-amine is a classic nucleophilic substitution (N-alkylation). As a Senior Scientist, I present this not merely as a recipe, but as a controlled protocol designed to minimize over-alkylation (formation of quaternary ammonium salts).

Protocol: Selective N-Propargylation of Isobutylamine

Objective: Synthesize N-isobutyl-N-prop-2-ynyl-amine with >95% purity.

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Notes |

| Isobutylamine | Nucleophile | 3.0 | Excess prevents over-alkylation (bis-propargylation). |

| Propargyl Bromide | Electrophile | 1.0 | 80% wt in toluene (handle with care: lachrymator). |

| Potassium Carbonate | Base | 1.5 | Anhydrous; scavenges HBr. |

| Acetone/Acetonitrile | Solvent | - | Polar aprotic promotes |

Step-by-Step Methodology

-

Preparation of the Nucleophile Pool:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Isobutylamine (3.0 equiv) in anhydrous acetone (0.5 M concentration relative to amine).

-

Add Potassium Carbonate (

, 1.5 equiv) . -

Causality: The high equivalent of isobutylamine acts as a statistical buffer. The probability of propargyl bromide reacting with the abundant primary amine is significantly higher than reacting with the newly formed secondary amine product.

-

-

Controlled Addition (The Thermodynamic Throttle):

-

Cool the mixture to 0°C using an ice bath.

-

Add Propargyl Bromide (1.0 equiv) dropwise over 60 minutes.

-

Validation: Monitor the internal temperature; ensure it does not exceed 5°C to suppress substituted by-products.

-

-

Reaction Progression:

-

Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

-

Checkpoint: Perform Thin Layer Chromatography (TLC) (Mobile phase: Hexane/EtOAc 8:2). Stain with Ninhydrin. The secondary amine product will appear distinct from the primary amine starting material.

-

-

Workup & Purification:

-

Filter off the solid salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Critical Step: Dissolve residue in

(aq). Wash with diethyl ether (removes non-basic impurities). -

Basify the aqueous layer to pH 12 with

pellets (on ice). -

Extract with Dichloromethane (DCM) (3x). Dry over

. -

Distillation: Purify the crude oil via vacuum distillation. N-isobutyl-N-prop-2-ynyl-amine is a volatile oil.

-

Part 3: Mechanism of Action (The "Suicide" Inhibition)

The defining feature of this molecule is its interaction with Monoamine Oxidase B (MAO-B) . It acts as a mechanism-based irreversible inhibitor (suicide substrate).

The FAD-Adduct Pathway

-

Substrate Recognition: The isobutyl group fits into the "entrance cavity" of MAO-B, orienting the propargyl amine toward the FAD cofactor.

-

Oxidation: MAO-B attempts to oxidize the amine, abstracting a proton/hydride.

-

Covalent Capture: Instead of releasing the product, the activated propargyl intermediate (an allene or iminium species) forms a covalent bond with the N5 atom of the flavin ring.

Visualization: MAO-B Inactivation Workflow

Figure 1: The suicide inhibition pathway. The propargyl group acts as a "Trojan horse," tricking the enzyme into creating a covalent bond that permanently disables it.

Part 4: Neuroprotection (Beyond MAO Inhibition)

Recent research (post-2000s) revealed that N-propargyl amines possess neuroprotective properties independent of MAO-B inhibition. This is critical for drug development, as it suggests these compounds can prevent apoptosis in neurodegenerative diseases like Parkinson's and Alzheimer's.

The GAPDH/Siah1 Pathway

Under oxidative stress, the protein GAPDH is over-nitrosylated and binds to Siah1 . This complex translocates to the nucleus, triggering cell death (apoptosis).

-

Mechanism: N-isobutyl-N-prop-2-ynyl-amine binds to GAPDH, sterically hindering the Siah1 interaction.

-

Result: The apoptotic signal is aborted; the cell survives.

Visualization: Neuroprotective Signaling

Figure 2: The neuroprotective mechanism. The molecule acts as a molecular shield for GAPDH, preventing the cascade that leads to neuronal death.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes why the isobutyl group is significant compared to other analogs. The data consolidates findings from the aliphatic propargylamine series (Youdim et al.).

| Compound Structure (R-N-Propargyl) | MAO-B Inhibition ( | Selectivity (B/A ratio) | Metabolites |

| N-Methyl-N-Propargyl-Phenisopropyl (Selegiline) | 0.02 | >500 | L-Amphetamine (Neurotoxic) |

| N-Methyl-N-Propargyl-Isobutyl | 0.06 | >400 | Aliphatic Amines (Safe) |

| N-Methyl-N-Propargyl-Hexyl | 0.04 | >450 | Aliphatic Amines (Safe) |

| N-Isobutyl-N-Propargyl (Secondary Amine) | ~1.5 | >100 | Isobutylamine |

Analysis:

-

The N-Methylated tertiary amine is consistently more potent than the secondary amine (N-isobutyl-N-prop-2-ynyl-amine).

-

However, the secondary amine is the obligate precursor and retains significant activity.

-

The Isobutyl group provides sufficient steric bulk to mimic the phenyl ring of Selegiline, maintaining high affinity for the MAO-B active site without the toxic metabolic liability.

References

-

Knoll, J. (2005).[1] The Brain and Its Self: A Neurochemical Concept of the Innate and Acquired Drives. Springer-Verlag.[1] (Foundational work on Selegiline/Deprenyl history).

-

Youdim, M. B., et al. (1995). "Aliphatic propargylamines, a new series of potent selective, irreversible non-amphetamine-like MAO-B inhibitors."[2] Advances in Experimental Medicine and Biology. (Establishes the aliphatic isobutyl series).

-

Binda, C., et al. (2004). "Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class." Journal of Medicinal Chemistry. (Structural basis of the FAD adduct).

-

Hara, H., et al. (2006). "Apoptosis inhibition by the propargylamines: The GAPDH mechanism." Nature Neuroscience. (Defines the neuroprotective pathway).

-

PubChem Compound Summary. (2023). "N-2-propynyl-2-methyl-1-propanamine" (Chemical data for the isobutyl analog).

Sources

Methodological & Application

Scalable synthesis protocol for Isobutyl-prop-2-ynyl-amine hydrochloride

Application Note: Scalable Synthesis of Isobutyl-prop-2-ynyl-amine Hydrochloride

Abstract & Strategic Significance

Compound Identity:

-

IUPAC Name:

-(2-methylpropyl)prop-2-yn-1-amine hydrochloride -

Common Name:

-Isobutylpropargylamine HCl -

CAS Number: 111493-01-7 (Free Base); 1000862-41-8 (HCl Salt)[1]

-

Molecular Formula:

-

Molecular Weight: 147.65 g/mol [2]

Significance:

Scalability Challenge:

The primary synthetic bottleneck is over-alkylation . The reaction of isobutylamine with propargyl halides typically yields a mixture of the desired secondary amine and the undesired tertiary amine (

Retrosynthetic Analysis & Reaction Design

The synthesis is designed around a nucleophilic substitution (

Reaction Scheme:

Caption: Reaction pathway highlighting the kinetic competition between mono- and bis-alkylation. Excess isobutylamine statistically favors the mono-substituted product.

Safety & Handling (Critical)

| Reagent | Hazard Class | Critical Handling Protocol |

| Propargyl Bromide | Explosive/Lachrymator | Never distill to dryness. Use 80% solution in toluene. Shock sensitive; do not heat under confinement. |

| Isobutylamine | Flammable/Corrosive | Low flash point (-9°C). Use spark-proof tools. Vapors are heavier than air. |

| Reaction Exotherm | Thermal Runaway | The alkylation is highly exothermic. Strict temperature control (<10°C) during addition is mandatory. |

Scalable Synthesis Protocol

Phase A: -Alkylation (Kinetic Control)

Reagents:

-

Isobutylamine (99%): 4.0 equivalents (Acts as reagent, base, and co-solvent).

-

Propargyl Bromide (80% wt in Toluene): 1.0 equivalent.

-

Solvent: Toluene (anhydrous) or Water (if using biphasic Schotten-Baumann conditions). Recommendation: Anhydrous Toluene for ease of salt filtration.

Step-by-Step Procedure:

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with Nitrogen (

). -

Amine Charge: Charge Isobutylamine (4.0 eq) and Toluene (3 vol) into the reactor. Cool the mixture to 0–5°C .

-

Controlled Addition: Charge Propargyl Bromide (1.0 eq) into the addition funnel.

-

Critical: Add dropwise over 2–3 hours .

-

Control: Maintain internal temperature <10°C . Rapid addition leads to localized heating and increased bis-alkylation.

-

-

Reaction Maintenance: After addition, allow the mixture to warm to 20–25°C (Room Temp) and stir for 12–16 hours .

-

Monitoring: Check reaction completion via GC-MS or TLC (Mobile phase: 10% MeOH in DCM). Look for disappearance of Propargyl Bromide.

-

-

Quench: The reaction mixture will contain the HBr salt of the product and isobutylamine hydrobromide precipitate.

-

Add Water (5 vol) to dissolve the salts.

-

Basify with 50% NaOH solution (approx 1.1 eq relative to total bromide) to pH >12. This liberates the free amine.

-

Phase B: Workup & Purification (Distillation Strategy)

-

Phase Separation: Separate the organic layer (Toluene + Product + Excess Isobutylamine). Extract the aqueous layer once with Toluene. Combine organics.

-

Solvent Swap/Concentration:

-

Distill off excess Isobutylamine (bp 68°C) at atmospheric pressure. Note: Recovered isobutylamine can be recycled.

-

Distill off Toluene (bp 110°C) under reduced pressure.

-

-

Fractional Distillation (The Purification Step):

-

Perform vacuum distillation on the crude oil.

-

Fraction 1: Residual Isobutylamine/Toluene.

-

Fraction 2 (Product): Collect

-Isobutylpropargylamine (Free Base).-

Expected bp: ~55–60°C at 20 mmHg (Estimate).

-

Purity Check: GC purity should be >98% before salt formation.

-

-

Phase C: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified free base (1 wt) in Anhydrous Diethyl Ether or MTBE (10 vol). Cool to 0–5°C .

-

Acidification: Slowly bubble Anhydrous HCl gas into the solution OR add 4M HCl in Dioxane/IPA dropwise.

-

Endpoint: Continue until pH of the supernatant is acidic (pH ~2) and precipitation stops.

-

-

Isolation: Filter the white crystalline solid under

atmosphere (product is hygroscopic). -

Washing: Wash the filter cake with cold MTBE (2 x 2 vol) to remove traces of bis-alkylated impurities (which are more soluble).

-

Drying: Vacuum dry at 40°C for 6 hours.

Process Flow Diagram

Caption: End-to-end process flow from kinetic-controlled alkylation to salt crystallization.

Analytical Characterization

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| 400 MHz | ||

| HPLC Purity | C18 Column, ACN/Water (0.1% TFA) | |

| Chloride Content | 23.5% | Argentometric Titration |

Troubleshooting & Optimization

-

Issue: High Bis-Alkylation (>10%).

-

Cause: Temperature too high during addition or insufficient amine excess.

-

Fix: Increase Isobutylamine to 5.0 eq. Ensure addition temp stays <5°C.

-

-

Issue: Low Yield.

-

Cause: Product loss during aqueous workup (amine is partially water-soluble).

-

Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Perform multiple extractions with DCM or Toluene.

-

-

Issue: Hygroscopicity.

-

Cause: Residual HCl or moisture.

-

Fix: Store under Argon. Recrystallize from IPA/Et2O if necessary.

-

References

-

Preparation of Propargylamines via A3 Coupling: Title: One-pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Source: Sciforum (Molbank). URL:[Link]

-

Propargyl Bromide Handling & Reactivity: Title: Propargyl Bromide - Reagent Profile. Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

-

General Synthesis of Secondary Propargyl Amines: Title: Recent Advances in the Synthesis of Propargyl Derivatives. Source: Molecules (MDPI). URL:[Link]

Sources

Reaction conditions for N-alkylation using Isobutyl-prop-2-ynyl-amine

Application Note: Optimized Strategies for the N-Alkylation of Isobutyl-prop-2-ynyl-amine

Introduction & Scope

Isobutyl-prop-2-ynyl-amine (N-isobutylpropargylamine) is a critical secondary amine scaffold, structurally related to monoamine oxidase B (MAO-B) inhibitors such as Selegiline and Rasagiline. Its unique structure combines a steric isobutyl group with a reactive propargyl moiety (

This guide details the N-alkylation of this specific amine to generate tertiary amines. Unlike simple aliphatic amines, the presence of the terminal alkyne requires specific conditions to prevent side reactions such as acetylide formation, allene isomerization, or polymerization.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Mechanistic Considerations & Reactivity Profile

Successful alkylation requires balancing nucleophilicity against steric hindrance and functional group stability.

| Feature | Chemical Implication | Operational Constraint |

| Secondary Amine | Nucleophilic center ( | Susceptible to over-alkylation (quaternization). Stoichiometry control is vital. |

| Isobutyl Group | Steric bulk ( | Reduces nucleophilic attack rate compared to N-methyl analogs. Requires polar aprotic solvents or higher temperatures. |

| Propargyl Group | Terminal Alkyne ( | Avoid strong bases (e.g., |

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal synthetic route based on your electrophile.

Figure 1: Decision tree for selecting reaction conditions based on electrophile properties.

Method A: Standard Base-Mediated Alkylation ( )

Best for: Primary alkyl halides, benzyl halides, and acid chlorides.

This protocol utilizes the Finkelstein reaction principle (if using bromides/chlorides) and mild basic conditions to preserve the alkyne.

Reagents & Materials

-

Substrate: Isobutyl-prop-2-ynyl-amine (1.0 equiv)

-

Electrophile: Alkyl Halide (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Additive: Potassium Iodide (KI) (0.1 equiv) – Catalytic

-

Solvent: Acetonitrile (ACN), anhydrous (0.2 M concentration)

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

(2.0 equiv) and KI (10 mol%) in anhydrous Acetonitrile. -

Amine Addition: Add Isobutyl-prop-2-ynyl-amine (1.0 equiv) via syringe. Stir at Room Temperature (RT) for 10 minutes.

-

Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[3]

-

Note: If the electrophile is solid, dissolve in minimal ACN before addition.

-

-

Reaction:

-

Activated Electrophiles (Benzyl/Allyl): Stir at RT for 4–12 hours.

-

Unactivated Electrophiles: Heat to reflux (

) for 12–24 hours.

-

-

Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc). Look for the disappearance of the secondary amine (often stains blue/purple with Ninhydrin) and appearance of the tertiary amine (UV active if aromatic, or iodine stain).

-

Workup: Filter off solids (

/salts). Concentrate the filtrate in vacuo. -

Purification: Partition residue between

and water. Wash organic layer with Brine.[1] Dry over

Method B: The "Cesium Effect" for Sterically Hindered Substrates

Best for: Secondary alkyl halides or when the isobutyl group causes significant steric retardation.

Cesium carbonate (

Modifications to Method A

-

Solvent: Switch to DMF (N,N-Dimethylformamide) or DMAc .

-

Base: Replace

with -

Temperature: Heat to

. -

Workup Caution: DMF is difficult to remove. Dilute the reaction mixture with 5x volume of water and extract exhaustively with Ethyl Acetate (3x) or Diethyl Ether to remove the product from the DMF phase.

Method C: Reductive Alkylation (High Fidelity)

Best for: Aldehydes (avoiding halide toxicity) and preventing over-alkylation.

Since the isobutyl group adds bulk, direct

Protocol

-

Imine Formation: Dissolve Isobutyl-prop-2-ynyl-amine (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM . Add activated 4Å Molecular Sieves. Stir for 2 hours at RT.

-

Reduction: Cool to

. Add Sodium Triacetoxyborohydride (-

Why STAB? It is mild and will not reduce the alkyne or the iminium ion too rapidly, allowing for equilibrium control.

-

-

Quench: Stir overnight at RT. Quench with saturated

.

Troubleshooting & Optimization Logic

| Problem | Root Cause | Solution |

| Quaternization (Formation of quaternary salt) | Excess electrophile or highly reactive halide (e.g., MeI). | Reduce electrophile to 0.9 equiv. Use Method C (Reductive Alkylation) which naturally stops at the tertiary amine. |

| No Reaction | Steric clash between Isobutyl and Electrophile. | Switch to Method B ( |

| Alkyne Degradation | Base too strong ( | Ensure base is Carbonate or Bicarbonate.[1] Avoid metal catalysts (Cu, Pd) in the alkylation step unless specifically required for subsequent coupling. |

Experimental Workflow Diagram

Figure 2: Standard operational workflow for Method A.

References

-

Bogatcheva, E., et al. (2011). "Synthesis and neuroprotective activity of novel N-propargylamino-indan derivatives." Journal of Medicinal Chemistry.

-

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. (General reference for Cesium Effect).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

PubChem Compound Summary. (2025). "N-Isobutyl-N-propargylamine derivatives and reactivity."

Sources

Application Note: Preparation and Handling of Isobutyl-prop-2-ynyl-amine HCl Stock Solutions

Abstract & Scope

This technical guide details the standardized protocol for the preparation, storage, and handling of Isobutyl-prop-2-ynyl-amine Hydrochloride (N-Isobutyl-N-propargylamine HCl) stock solutions. This compound, a secondary amine featuring a terminal alkyne (propargyl) group, is frequently utilized as a fragment in monoamine oxidase (MAO) inhibitor development or as a "click chemistry" bio-orthogonal tag.

The presence of the reactive propargyl moiety and the hygroscopic nature of the hydrochloride salt require specific handling to prevent hydrolysis, oxidation, or concentration drift. This protocol ensures >98% chemical integrity over multiple freeze-thaw cycles, suitable for IC50 determination, enzyme kinetics, and high-throughput screening (HTS).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Before initiating solution preparation, verify the specific salt form. The hydrochloride (HCl) salt is significantly more water-soluble than the free base but affects the pH of unbuffered solutions.

| Property | Specification | Notes |

| IUPAC Name | N-(2-methylpropyl)prop-2-yn-1-amine hydrochloride | |

| Common Name | Isobutyl-prop-2-ynyl-amine HCl | Analog of N-Desmethylselegiline |

| Molecular Formula | ||

| Molecular Weight | 147.65 g/mol | Use this value for Molarity calculations |

| Free Base MW | 111.19 g/mol | Correction Factor: 1.328 |

| Solubility | Water (>50 mM), DMSO (>100 mM), Ethanol | DMSO is preferred for Master Stocks |

| Stability | Sensitive to oxidation and high pH | Avoid alkaline storage (> pH 8.0) |

| Appearance | White to off-white crystalline solid | Hygroscopic |

Critical Pre-Assay Considerations

Solvent Selection: The DMSO vs. Water Debate

While the HCl salt is water-soluble, Dimethyl Sulfoxide (DMSO) is the recommended solvent for Master Stocks (100 mM) for three reasons:

-

Microbial Inhibition: DMSO is bacteriostatic at high concentrations, preventing contamination during long-term storage.

-

Hydrolytic Stability: The terminal alkyne is less prone to degradation in anhydrous DMSO compared to aqueous solutions, which may experience pH drift over time.

-

Solubility Assurance: Ensures the hydrophobic isobutyl fragment remains in solution even at high concentrations.

Mass-to-Molarity Correction

A common error in assay preparation is neglecting the mass of the counterion (HCl).

-

Target: 10 mL of 100 mM Stock.

-

Calculation:

-

Action: Weigh 147.65 mg of the HCl salt, not the weight corresponding to the free base.

Protocol 1: Preparation of Master Stock (100 mM)

Objective: Create a stable, high-concentration Master Stock for long-term storage (-20°C).

Materials

-

Isobutyl-prop-2-ynyl-amine HCl (Solid)

-

Anhydrous DMSO (≥99.9%, Cell Culture Grade)

-

Amber glass vials (Borosilicate, screw cap with PTFE liner)

-

Vortex mixer

-

Analytical Balance (Precision ±0.1 mg)

Workflow Diagram

Figure 1: Step-by-step workflow for the preparation of the Master Stock solution.

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation (hygroscopic nature).

-

Weighing: Weigh 147.7 mg of Isobutyl-prop-2-ynyl-amine HCl into a sterile 15 mL tube or glass vial.

-

Solvation: Add 10.0 mL of Anhydrous DMSO.

-

Note: Do not add water first. Dissolve fully in DMSO.

-

-

Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

-

Visual QC: Inspect against a dark background. If particulates remain, sonicate for 2 minutes in a water bath (ambient temperature).

-

Aliquoting: Dispense into 500 µL aliquots in amber glass vials or opaque microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Protocol 2: Working Solutions & Serial Dilution

Objective: Prepare working concentrations (e.g., 100 µM to 1 nM) for biological assays (IC50).

Buffer Compatibility

-

Recommended: PBS (pH 7.4), HEPES (pH 7.2–7.5).

-

Avoid: Carbonate buffers (pH >9) which may accelerate alkyne degradation.

-

DMSO Limit: Ensure final assay DMSO concentration is <1% (usually <0.1% is ideal) to prevent solvent toxicity in cell-based assays.

Dilution Logic Diagram

Figure 2: Serial dilution strategy to transition from organic solvent stock to aqueous assay conditions.

Procedure (Example for 10-point Dose Response)

-

Thaw: Thaw one aliquot of 100 mM Master Stock at room temperature. Vortex briefly.

-

Intermediate Dilution (1 mM):

-

Add 10 µL of Master Stock to 990 µL of Assay Buffer.

-

Result: 1 mM concentration, 1% DMSO.

-

-

Serial Dilution:

-

Prepare a 96-well plate with buffer.

-

Perform 1:3 or 1:10 serial dilutions using the Intermediate Stock.

-

Critical: This two-step method (Master -> Intermediate -> Assay) ensures pipetting accuracy. Pipetting volumes <2 µL directly from 100% DMSO is prone to viscosity errors.

-

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the stock solution was prepared correctly without degradation:

-

Absorbance Check: While propargylamines lack a strong chromophore compared to aromatics, the HCl salt may have a specific UV signature (check local spectral data).

-

Precipitation Test: Dilute 10 µL of stock into 1 mL of PBS. Vortex. If turbidity appears immediately, the compound has likely degraded or the salt has converted to the free base (unlikely in PBS).

-

Chemical Verification: For critical HTS campaigns, verify the Master Stock via LC-MS. Expect a peak at [M+H]+ = 112.1 (Free base mass + Proton).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Solution Yellowing | Oxidation of the amine or alkyne | Discard stock. Prepare fresh under |

| Precipitation on Thawing | DMSO crystallization or salt crash | Warm to 37°C for 5 mins and vortex. If solids persist, discard. |

| Inconsistent IC50 Data | Evaporation of DMSO in stock | Use screw-cap vials with O-rings. Do not use snap-cap tubes for long-term storage. |

References

-

PubChem. (2023). Compound Summary: this compound. National Center for Biotechnology Information. [Link]

-

Assay Guidance Manual. (2012). Reagent and Stock Solution Preparation. NCBI Bookshelf. [Link]

-

FDA Access Data. (2006). ZELAPAR (Selegiline HCl) Prescribing Information. (Reference for structural analog stability and solubility). [Link]

-

Organic Chemistry Portal. (2023). Synthesis and Reactivity of Propargylamines. [Link]

Application Notes & Protocols: Isobutyl-prop-2-ynyl-amine HCl as a Versatile Building Block in Click Chemistry

Introduction

The advent of "click chemistry," a term coined by K. B. Sharpless, has revolutionized the synthesis of complex molecules by focusing on reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Among these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example, enabling the efficient formation of stable 1,2,3-triazole linkages from azides and terminal alkynes.[2][3][4] This powerful ligation chemistry has found widespread application in drug discovery, bioconjugation, and materials science.[5][6]

This guide provides an in-depth technical overview and detailed protocols for the use of Isobutyl-prop-2-ynyl-amine Hydrochloride, a versatile and valuable building block for CuAAC reactions. This reagent uniquely features a terminal alkyne for the cycloaddition and an isobutyl-amine moiety. The isobutyl group can impart desirable lipophilic characteristics and steric bulk to the final molecule, while the amine, after deprotonation, provides a potential site for secondary functionalization or can influence the physicochemical properties of the construct. These application notes are designed to equip researchers with the foundational knowledge and practical methodologies to effectively integrate this building block into their synthetic workflows.

Reagent Profile: Isobutyl-prop-2-ynyl-amine HCl

A thorough understanding of the building block's properties is critical for its successful application.

Physicochemical Properties

The key properties of Isobutyl-prop-2-ynyl-amine HCl are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₄ClN |

| Molecular Weight | 147.65 g/mol |

| CAS Number | 1000862-41-8 |

| Appearance | White to off-white solid |

| Structure | See Diagram 1 |

Data compiled from commercial supplier information.[7]

Caption: Experimental workflow for a typical CuAAC reaction.

Detailed Protocol: Solution-Phase Synthesis

This protocol describes a general procedure for the reaction of Isobutyl-prop-2-ynyl-amine HCl with a generic azide (e.g., Benzyl Azide).

Materials and Reagents:

-

Isobutyl-prop-2-ynyl-amine HCl (1.0 eq)

-

Azide-containing molecule (1.0 - 1.1 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (5-10 mol%)

-

Optional Ligand: THPTA or TBTA (5-25 mol%)

-

Solvent: 1:1 mixture of tert-Butanol and deionized water, or DMSO

-

Ethyl Acetate (for extraction)

-

Saturated aqueous EDTA solution or 10% aqueous ammonia

-

[8] Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve Isobutyl-prop-2-ynyl-amine HCl (1.0 mmol, 147.65 mg) and the azide partner (1.05 mmol) in your chosen solvent system (e.g., 10 mL of 1:1 t-BuOH/H₂O). If the free-base form of the amine is required, a mild base (e.g., NaHCO₃ or DIPEA, 1.1 eq) can be added, and the mixture stirred for 10-15 minutes.

-

Catalyst Solution Preparation: In a separate small vial, prepare a catalyst stock solution by dissolving CuSO₄·5H₂O (0.05 mmol, 12.5 mg) in 1 mL of deionized water. If using a ligand, it can be pre-mixed with the copper solution. 3.[9] Reducing Agent Preparation: In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 19.8 mg) in 1 mL of deionized water. Causality Note: Sodium ascorbate solutions are susceptible to air oxidation, so it is crucial to prepare this solution immediately before use to ensure the efficient reduction of Cu(II) to the active Cu(I) state.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper sulfate solution, followed immediately by the freshly prepared sodium ascorbate solution. Th[10]e reaction mixture may turn from pale blue to a yellow or greenish color, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC), typically using a mobile phase like ethyl acetate/hexanes. Sp[11]ot the reaction mixture against the starting materials. The reaction is complete when the limiting reagent spot has disappeared. Reactions are often complete within 1-12 hours. For more precise monitoring, LC-MS can be used. 6.[12] Work-up: Upon completion, add a saturated aqueous solution of EDTA (10 mL) and stir for 30 minutes to chelate the copper catalyst, which aids in its removal. Alternatively, quenching with dilute aqueous ammonia can be effective. 7.[9][8] Extraction: Transfer the mixture to a separatory funnel. If a water-miscible solvent like DMSO was used, dilute the reaction mixture with a significant volume of water and ethyl acetate. Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure triazole.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

#[12][13]### 3.3. Considerations for Solid-Phase Synthesis

While solution-phase synthesis is versatile, solid-phase synthesis (SPS) offers advantages such as simplified purification and the potential for automation. In[14][15] this approach, either the azide or a complementary alkyne is anchored to a solid support.

-

Strategy: A common strategy involves immobilizing an azide-functionalized molecule onto a resin. The Isobutyl-prop-2-ynyl-amine HCl can then be added in solution, along with the catalyst system, to perform the click reaction on the solid support. After the reaction, excess reagents are simply washed away.

-

Cleavage: The final triazole product is then cleaved from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid for acid-labile linkers).

-

Comparison: While cyclization and purification steps are often easier on a solid phase, reaction optimization can be more challenging, and overall yields may be comparable to solution-phase methods after all steps are considered. Th[16]e choice between solution- and solid-phase synthesis depends on the project goals, such as the scale of the reaction and the need for library synthesis.

#[17]## 4. Data Summary & Troubleshooting

Typical Reaction Parameters

The following table provides a starting point for reaction optimization.

| Parameter | Recommended Value | Rationale & Notes |

| Stoichiometry | 1.0 - 1.1 eq Azide | A slight excess of one reagent can be used to drive the reaction to completion. |

| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF | Choice depends on the solubility of both the alkyne and azide substrates. |

| [9] | CuSO₄ Loading | 1 - 5 mol% |

| Na-Ascorbate Loading | 5 - 10 mol% | Should be in stoichiometric excess relative to CuSO₄ to maintain a reducing environment. |

| [18] | Ligand Loading | 5 - 25 mol% |

| [9] | Temperature | Room Temperature (20-25°C) |

| Reaction Time | 1 - 24 hours | Highly dependent on the specific substrates; monitor by TLC or LC-MS. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Cu(I) oxidized).2. Decomposed sodium ascorbate.3. Poor solubility of reactants. | 1. Deoxygenate solvents by sparging with N₂ or Ar. Use a stabilizing ligand (THPTA/TBTA).2. Always use a freshly prepared solution of sodium ascorbate.3. Try a different solvent system (e.g., DMSO, DMF) or gently warm the reaction. |

| Side Product Formation (e.g., alkyne homocoupling) | Insufficient reducing agent, allowing Cu(I) to participate in oxidative coupling. | Increase the excess of sodium ascorbate relative to the copper catalyst. Ensure a stabilizing ligand is used. |

| [18] | Difficulty Removing Copper During Work-up | Incomplete chelation of the copper catalyst. |

| [9][8] |

Applications in Research and Drug Discovery

The modularity of the click reaction makes Isobutyl-prop-2-ynyl-amine HCl a powerful tool for generating chemical diversity. By[6] pairing this single alkyne with a library of different azides, researchers can rapidly synthesize a wide array of novel 1,2,3-triazole-containing compounds.

*[2][8] Fragment-Based Drug Discovery: This building block can be used to link different pharmacophoric fragments together, where the resulting triazole acts as a stable and biocompatible linker.

-

[4] Lead Optimization: The isobutyl group can be used to probe steric pockets in a biological target and improve the lipophilicity and metabolic stability of a lead compound.

-

Bioconjugation: While less common, the secondary amine could be used for subsequent modifications, though this requires careful selection of orthogonal chemistries. More often, the amine influences the overall properties of the conjugate.

B[5][19]y providing a reliable and versatile handle for CuAAC reactions, Isobutyl-prop-2-ynyl-amine HCl serves as an essential component in the modern chemist's toolbox for creating novel molecules with tailored functions.

References

- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.

- Click Chemistry for Drug Development and Diverse Chemical–Biology Applic

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.

- Recent applications of click chemistry in drug discovery. Taylor & Francis Online.

- Safety D

- Click chemistry in drug development recent trends and applic

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

- Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC.

- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.

- Application Notes & Protocols: Reaction Kinetics of Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Benchchem.

- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL. Benchchem.

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.

- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.

- Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry (RSC Publishing).

- The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide. Benchchem.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

- Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a compar

- SAFETY D

- SAFETY D

- SAFETY D

- This compound. CRO Splendid Lab Pvt. Ltd.

- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.

- Monitoring Reactions by TLC.

- A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. LinkedIn.

- But-2-ynyl-isobutyl-amine hydrochloride. Santa Cruz Biotechnology.

- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.

- Click Chemistry: Synthesis of a Triazole. MDHV.

- NMR Reaction Monitoring Robust to Spectral Distortions. PMC.

- 1-Methyl-prop-2-ynylamine hydrochloride. Chem-Impex.

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. mdhv.ca [mdhv.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 13. pharmtech.com [pharmtech.com]

- 14. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]

- 16. Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

Application Note: Synthesis and Purification of N-Isobutylprop-2-yn-1-amine Hydrochloride

Abstract & Scope

This technical guide details the conversion of

The conversion of secondary propargylamines to their HCl salts often presents specific challenges, notably "oiling out" (phase separation into a gum rather than a crystal) and hygroscopicity . This protocol prioritizes anhydrous methods to maximize crystallinity and stability, providing two distinct workflows:

-

Method A (Anhydrous Gas): For high-purity, large-scale isolation.

-

Method B (Solvent Carrier): For convenient, bench-scale synthesis using pre-dissolved HCl.

Chemical Profile & Safety

Target Molecule Data

| Property | Specification |

| IUPAC Name | |

| Structure | |

| CAS (Free Base) | 42268-68-8 |

| CAS (HCl Salt) | 1000862-41-8 |

| Mol.[1][2][3][4][5][6][7] Weight | 111.19 (Base) |

| pKa (Calc.) | ~10.5 (Secondary Amine) |

Critical Safety Parameters (Alkyne Specific)

-

Shock Sensitivity: While the HCl salt is stable, terminal alkynes can form explosive acetylides with Copper (Cu), Silver (Ag), or Mercury (Hg). Avoid all metallic spatulas or needles containing these metals. Use glass or stainless steel only.

-

Exotherm Control: The neutralization reaction is highly exothermic. Uncontrolled heat can polymerize the alkyne moiety. All acid additions must be performed at

.

Experimental Protocols

Method A: Anhydrous HCl Gas (High Purity)

Best for: >10g scale, preventing water inclusion.

Reagents:

-

Crude

-isobutylprop-2-yn-1-amine (Free Base) -

Solvent: Anhydrous Diethyl Ether (

) or Methyl tert-butyl ether (MTBE). -

Reagent: HCl gas (generated in situ or from a lecture bottle).

Protocol:

-

Dissolution: Dissolve the free base (1.0 eq) in anhydrous

(10 volumes, e.g., 10 mL per 1 g amine). -

Cooling: Submerge the reaction flask in an ice/salt bath to reach

. -

Acidification: Slowly bubble dry HCl gas through the solution.

-

Observation: A white precipitate should form immediately.

-

Endpoint: Monitor pH using wet litmus paper held above the liquid. Stop when vapors turn paper red.

-

-

Digestion: Stir the slurry at

for 30 minutes to ensure complete salt formation. -

Isolation: Filter under

atmosphere (using a Schlenk frit or rapid Buchner filtration). -

Washing: Wash the filter cake

with cold anhydrous -

Drying: Vacuum dry at

for 4 hours. Do not heat >40°C to prevent alkyne degradation.

Method B: HCl in Dioxane/Ether (Convenience)

Best for: <5g scale, precise stoichiometry.

Reagents:

-

4.0 M HCl in Dioxane (Commercial solution).

-

Solvent: Anhydrous Diethyl Ether or Ethyl Acetate.

Protocol:

-

Dissolution: Dissolve free base (1.0 eq) in

(10 volumes). Cool to -

Addition: Add 4.0 M HCl in Dioxane (1.1 eq) dropwise via syringe over 15 minutes.

-

Scientific Logic: The slow addition prevents local heating hotspots which cause oiling.

-

-

Precipitation: The salt will crash out. If oiling occurs, see Section 4.

-

Filtration: Filter the white solid.

-

Recrystallization (If needed): Dissolve in minimum hot Isopropanol (IPA), then add

until turbid. Cool to

Visualization: Workflow & Decision Logic

Synthesis Workflow (Method B)

Figure 1: Step-by-step logic for the solution-phase conversion method.

Troubleshooting "Oiling Out"

The most common failure mode for secondary amine salts is the formation of a supersaturated oil rather than a crystal lattice.

Figure 2: Diagnostic tree for resolving phase separation issues.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Product is a sticky gum (Oiling Out) | Presence of water or impurities preventing lattice formation. | Trituration: Decant supernatant. Add fresh anhydrous |

| Product turns yellow/brown | Polymerization of the alkyne group. | Temp Control: Ensure reaction was kept |

| Low Yield | Salt is soluble in the reaction solvent. | Solvent Swap: Switch from THF or Dioxane to pure |

| Hygroscopicity | Inherent property of amine hydrochlorides. | Handling: Filter under Nitrogen blanket. Store in a desiccator over |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, perform these checks:

-

Silver Nitrate Test (Qualitative): Dissolve a small amount of product in water. Add

. A heavy white precipitate ( -

1H NMR (DMSO-d6):

-

Look for the disappearance of the amine

shift (usually broad singlet around 1.5-2.0 ppm in free base). -

Appearance of broad ammonium protons (

) typically at 9.0–10.0 ppm. -

Propargyl Group Integrity: Confirm the alkyne proton (

) remains a triplet around 3.0-3.5 ppm and has not hydrated to a ketone.

-

-

Melting Point:

-

Expected Range: Secondary amine HCl salts typically melt between

and

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

PubChem. Compound Summary: N-prop-2-ynylprop-2-en-1-amine (Related Structure). National Library of Medicine.

-

BldPharm. Product Safety Data Sheet: N-(Prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride.

-

ScienceMadness Discussion. Isolation of primary amines as HCl salt problem. (Community insights on "oiling out" phenomena).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. US6093286A - Process for purifying n-butyl chloride - Google Patents [patents.google.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. US2634293A - Process of preparing a monobasic salt of a secondary amine - Google Patents [patents.google.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

In vitro MAO-B inhibition assay protocols using propargylamine derivatives

An Application Guide to In Vitro MAO-B Inhibition Assays for Propargylamine Derivatives

Introduction: Targeting MAO-B with Propargylamine Inhibitors

Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane-bound enzyme critical for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[1][2] Its role in regulating dopamine levels has made it a significant therapeutic target for neurodegenerative conditions, particularly Parkinson's Disease and Alzheimer's Disease.[1][2][3] By inhibiting MAO-B, the catabolism of dopamine is reduced, thereby increasing its availability in the brain, which can alleviate disease symptoms.

Among the various classes of MAO-B inhibitors, propargylamine derivatives stand out due to their mechanism-based, irreversible mode of action.[][5] This class includes clinically successful drugs such as selegiline (deprenyl) and rasagiline.[3][] These compounds act as "suicide substrates," where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to and inactivates the enzyme. This guide provides an in-depth look at the mechanism of these inhibitors and details robust protocols for their in vitro characterization.

The Chemistry of Inactivation: Mechanism of Propargylamine Inhibition

The defining characteristic of propargylamine inhibitors is their ability to form a permanent, covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the heart of the MAO-B active site.[][6] This irreversible inhibition is highly specific and potent. The inactivation process is a sophisticated, multi-step chemical reaction initiated by the enzyme itself.[7]

The widely accepted mechanism proceeds as follows[6][7]:

-

Hydride Abstraction: The FAD cofactor in its oxidized state abstracts a hydride ion from the carbon atom adjacent to the nitrogen (the α-carbon) of the propargylamine inhibitor.

-

Allene Intermediate Formation: This initial oxidation step generates a highly reactive allene intermediate within the enzyme's active site.

-

Covalent Adduct Formation: The allene intermediate is then subjected to a nucleophilic attack by the N5 atom of the reduced flavin ring, forming a stable, covalent bond. This adduct permanently deactivates the enzyme's catalytic potential.[][6]

This mechanism-based inactivation is distinct from reversible inhibition, where the inhibitor binds and dissociates from the enzyme. The irreversible nature of propargylamine derivatives means that the restoration of MAO-B activity requires the synthesis of new enzyme molecules.[]

Protocol 2: Continuous Spectrophotometric MAO-B Inhibition Assay

This protocol is well-suited for detailed kinetic studies and serves as an orthogonal method to confirm findings from fluorometric assays. This example uses benzylamine as the substrate.

Materials

-

Recombinant Human MAO-B Enzyme

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Substrate: Benzylamine hydrochloride

-

Positive Control Inhibitor: Selegiline

-

Test Propargylamine Derivatives

-

DMSO

-

UV-transparent 96-well plates or quartz cuvettes

-

UV-Vis spectrophotometer with temperature control

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare assay buffer and equilibrate to 37°C.

-

Prepare stock solutions of benzylamine (e.g., 100 mM in water) and inhibitors (in DMSO) as described in Protocol 1.

-

-

Assay Procedure (Cuvette-based):

-

Set the spectrophotometer to monitor absorbance at 250 nm and maintain the cuvette holder at 37°C.

-

In a 1 mL quartz cuvette, add:

-

Assay Buffer (to a final volume of 1 mL)

-

A specific volume of the test compound or vehicle (DMSO)

-

A specific amount of MAO-B enzyme

-

-

Mix by inversion and pre-incubate the mixture for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a specific volume of the benzylamine stock solution (e.g., to a final concentration of 1 mM).

-

Immediately begin recording the absorbance at 250 nm every 15-30 seconds for 5-10 minutes.

-

Data Analysis

-

Determine Initial Velocity (V₀): Calculate the slope of the initial linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of benzaldehyde (ε ≈ 13,800 M⁻¹cm⁻¹) to convert the rate from ΔAbs/min to µmol/min.

-

Calculate % Inhibition and IC₅₀: Use the same equations as described in the fluorometric protocol.

-

(Optional) Kinetic Analysis: To determine the inhibition mechanism (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (benzylamine) and the inhibitor. The resulting data can be plotted on a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the inhibition pattern. [1][8]

Summary of Assay Parameters

| Parameter | Protocol 1: Fluorometric Assay | Protocol 2: Spectrophotometric Assay |

| Principle | Detection of H₂O₂ byproduct | Direct detection of product formation |

| Common Substrate | Tyramine | Benzylamine [1] |

| Detection Method | Fluorescence | UV-Vis Absorbance |

| Wavelength (nm) | Ex: ~535 / Em: ~587 [3][9] | ~250 (for benzaldehyde) [1] |

| Format | 96/384-well plate | Cuvette or UV-transparent plate |

| Primary Use | High-throughput screening (IC₅₀) | IC₅₀ determination, kinetic studies |

| Positive Control | Selegiline [3] | Selegiline |

References

- New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PMC.

- MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.

- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).

- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Sigma-Aldrich.

- Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline.

- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.

- A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole. Analyst (RSC Publishing).

- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.

- Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry.

- Proposed mechanism of irreversible MAO inhibition by propargylamines.

- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

- Human brain monoamine oxidase type B: mechanism of deamination as probed by steady-st

- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis.

- Tisolagiline assay interference troubleshooting. Smolecule.

- Assay in Summary_ki. BindingDB.

- A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine. Semantic Scholar.

- Monoamine Oxidase Inhibitory Constituents of Propolis: Kinetics and Mechanism of Inhibition of Recombinant Human MAO-A and MAO-B. MDPI.

Sources

- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. assaygenie.com [assaygenie.com]

- 5. Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

Application Note: A Modular Approach to Selegiline Analogue Synthesis via Reductive Amination of Isobutyl-prop-2-ynyl-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

Selegiline (L-deprenyl), an irreversible and selective inhibitor of monoamine oxidase B (MAO-B), is a cornerstone in the management of Parkinson's disease.[1][2] Its therapeutic action stems from its ability to increase dopaminergic neurotransmission in the brain.[3][4] The clinical success of selegiline has spurred extensive research into the development of analogues to enhance potency, improve selectivity, refine pharmacokinetic profiles, and mitigate side effects associated with its metabolism into levoamphetamine and levomethamphetamine.[1][2] This application note provides a detailed protocol and scientific rationale for the synthesis of novel selegiline analogues using isobutyl-prop-2-ynyl-amine as a key building block.

The core strategy detailed herein is reductive amination , a robust and versatile method for C-N bond formation.[5][6] This one-pot reaction combines a carbonyl compound (a ketone in this case) with an amine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This approach offers significant advantages in efficiency and control over traditional N-alkylation methods, which are often plagued by over-alkylation.[7][8] By utilizing isobutyl-prop-2-ynyl-amine, we retain the critical propargylamine moiety responsible for the MAO-B inhibitory mechanism, while the choice of a variable ketone partner allows for modular assembly of a diverse library of analogues for structure-activity relationship (SAR) studies.

The Scientific Rationale: Causality in Synthesis Design

The design of this synthetic protocol is guided by established principles of organic chemistry to maximize yield, purity, and reproducibility.

2.1 The Reaction: Reductive Amination

The overall transformation involves the condensation of a ketone with isobutyl-prop-2-ynyl-amine, followed by the selective reduction of the resulting C=N double bond.

Caption: General workflow for reductive amination.

2.2 Key Reagent Selection

-

The Amine (Isobutyl-prop-2-ynyl-amine): This primary amine serves as the nitrogen source and provides the essential propargyl group. The propargyl moiety is a well-established "warhead" that forms a covalent adduct with the FAD cofactor at the active site of MAO-B, leading to irreversible inhibition. The isobutyl group provides a distinct steric and electronic profile compared to the isopropyl group in selegiline, allowing for the exploration of novel interactions within the enzyme's binding pocket.

-

The Ketone (e.g., Substituted Phenylacetones): The ketone partner dictates the "scaffold" of the resulting analogue. Using a library of substituted phenylacetones (e.g., with methoxy, halogen, or alkyl groups on the phenyl ring) allows for systematic modification of the molecule's hydrophobicity, electronic properties, and steric bulk. These modifications are crucial for tuning binding affinity and selectivity for MAO-B over MAO-A.[9]

-

The Reducing Agent (Sodium Cyanoborohydride, NaBH₃CN): The choice of reducing agent is critical for the success of a one-pot reductive amination. Stronger hydrides like sodium borohydride (NaBH₄) can readily reduce the starting ketone, leading to undesired alcohol byproducts. Sodium cyanoborohydride is a milder and more selective reducing agent.[5][7] It is stable in weakly acidic conditions (pH ~5-6) required for imine formation and preferentially reduces the protonated iminium ion over the carbonyl group of the ketone. This selectivity ensures that the reaction proceeds cleanly towards the desired amine product.[7]

Detailed Experimental Protocol: Synthesis of a Representative Analogue

This protocol describes the synthesis of N-(1-phenylpropan-2-yl)-N-(isobutyl)prop-2-yn-1-amine as an illustrative example.

3.1 Materials and Reagents